Tert-butyl 4-(chloromethyl)benzoate
Overview
Description
Tert-butyl 4-(chloromethyl)benzoate: is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a chloromethyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and materials science.
Mechanism of Action
Target of Action
Tert-butyl 4-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via sn1 or sn2 pathways . The specific pathway depends on the degree of substitution at the benzylic position .
Biochemical Pathways
It’s worth noting that benzylic halides, which are structurally similar, are known to participate in various organic reactions, including nucleophilic substitution and free radical bromination .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (2267 g/mol), boiling point (310°C), and density (1108 g/cm³) suggest that it may have specific pharmacokinetic characteristics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes when heated . It is also insoluble in water but soluble in most organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be affected by factors such as temperature, solvent, and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-(chloromethyl)benzoate typically involves the esterification of 4-(chloromethyl)benzoic acid with tert-butyl alcohol. One common method includes the following steps:
Chloromethylation: 4-methylbenzoic acid is subjected to a chloromethylation reaction using formaldehyde and hydrochloric acid to produce 4-(chloromethyl)benzoic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-butyl 4-(chloromethyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted benzoates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
- Substituted benzoates (e.g., azido, thiol, or alkoxy derivatives).
- Alcohols (from reduction of the ester group).
- Carboxylic acids (from oxidation of the ester group).
Scientific Research Applications
Chemistry: Tert-butyl 4-(chloromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the materials science industry, this compound is used in the production of polymers and resins. It can be incorporated into polymer backbones to modify their physical and chemical properties .
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl benzoate: Similar structure but lacks the chloromethyl group.
Methyl 4-(chloromethyl)benzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 4-(chloromethyl)benzoate is unique due to the presence of both the chloromethyl and tert-butyl ester groups. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAULNDFFKITRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596874 | |
Record name | tert-Butyl 4-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121579-86-0 | |
Record name | tert-Butyl 4-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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